molecular formula C20H22N4O4 B4419786 ethyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate

ethyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate

Cat. No.: B4419786
M. Wt: 382.4 g/mol
InChI Key: POBCTYVVDPIWEQ-UHFFFAOYSA-N
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Description

Ethyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one core fused with a piperidine-4-carboxylate ester moiety. The structure includes a 1-methyl substitution on the pyrrolopyrimidine ring and an ethyl ester group on the piperidine ring. This compound is synthesized via condensation reactions involving intermediates like 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde and methyl glycinate derivatives, followed by hydrolysis and coupling steps ().

Properties

IUPAC Name

ethyl 1-(6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-3-28-20(27)13-7-10-23(11-8-13)19(26)15-12-14-17(22(15)2)21-16-6-4-5-9-24(16)18(14)25/h4-6,9,12-13H,3,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBCTYVVDPIWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyrido-pyrrolo-pyrimidine derivatives, but key differences in substituents and functional groups influence its physicochemical and synthetic properties. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Name / ID Core Structure Key Substituents Functional Groups Reference
Target Compound Pyrido-pyrrolo-pyrimidinone 1-Methyl, piperidine-4-carboxylate (ethyl ester) Ester, carbonyl
Methyl 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate (Compound 17) Pyrido-pyrrolo-pyrimidinone 1-Benzyl, methyl ester Ester, carbonyl
1-{[1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl]carbonyl}-piperidine-4-carboxamide Pyrido-pyrrolo-pyrimidinone 1-(3-Methoxypropyl), piperidine-4-carboxamide Amide, carbonyl
2-[(4-Ethylpiperazinyl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one Pyrido-pyrrolo-pyrimidinone 1-(3-Methoxypropyl), 4-ethylpiperazinyl Carbonyl, tertiary amine
1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (Compound 4e) Pyrido-pyrrolo-pyrimidinone 1,7-Dimethyl, carboxylic acid Carboxylic acid, carbonyl
  • Substituent Impact: Ester vs. Hydrolysis of the ester to the acid (via methods in ) may modulate bioavailability. Amide vs. Ester: Piperidine-4-carboxamide analogues () exhibit greater metabolic stability due to the amide bond’s resistance to esterases, contrasting with the target compound’s ester group. Piperazinyl vs.

Physicochemical Properties

  • NMR Profiles : The target compound’s ethyl ester group would exhibit distinct $ ^1H $-NMR signals (e.g., δ ~4.1 ppm for the ester -OCH$2$CH$3$) compared to carboxylic acids (δ ~12.9 ppm for -COOH in ) or amides (δ ~6.5–7.5 ppm for -CONHR).
  • Solubility : The ester group likely confers moderate solubility in organic solvents, whereas carboxylic acid derivatives () are more polar and water-soluble.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate

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